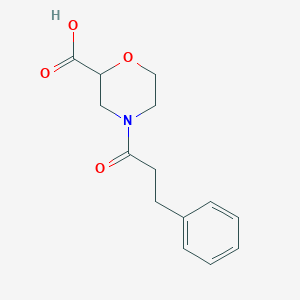![molecular formula C13H21N3O B7589285 [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B7589285.png)
[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at the D3 receptor site. This mechanism of action has been studied extensively in the context of neurological disorders, where dopamine dysregulation is a hallmark feature. By blocking the activity of dopamine at the D3 receptor site, [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone may have therapeutic potential in the treatment of these disorders.
Biochemical and Physiological Effects:
[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of gene expression, and the inhibition of cell proliferation. These effects have been studied in various cell and animal models, and may have implications for the treatment of neurological disorders and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone for lab experiments is its high selectivity for the dopamine D3 receptor, which allows for targeted manipulation of dopamine signaling. Additionally, [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone, including the development of novel compounds based on the [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone scaffold, the exploration of its therapeutic potential in neurological disorders and cancer, and the investigation of its mechanism of action at the molecular level. Additionally, the use of [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the potential applications of [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone in various fields make it an exciting area of research with significant implications for human health.
Synthesis Methods
The synthesis of [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone involves the reaction of 1,5-dimethylpyrrole-2-carboxylic acid with piperidine and formaldehyde. The resulting product is then treated with hydrogen chloride to obtain [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone in its hydrochloride salt form. The synthesis method has been optimized to yield high purity and high yield of [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone.
Scientific Research Applications
[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone has been explored as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone has been used as a tool to study the role of dopamine receptors in the brain. In drug discovery, [4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone has been used as a scaffold for the development of novel compounds with potential therapeutic properties.
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-3-4-12(15(10)2)13(17)16-7-5-11(9-14)6-8-16/h3-4,11H,5-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPJMIZFFXUVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)
![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)
![[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7589297.png)

![[4-(Aminomethyl)piperidin-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B7589305.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)